molecular formula C15H12ClN3O2 B12879321 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- CAS No. 116834-18-5

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-

Cat. No.: B12879321
CAS No.: 116834-18-5
M. Wt: 301.73 g/mol
InChI Key: YZWFZNNUMUVXPL-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzaldehyde, in a condensation reaction with the pyrazole intermediate.

    Attachment of the Pyrrole Group: The pyrrole moiety can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Common techniques include:

    Continuous Flow Synthesis: This method allows for better control of reaction parameters and can improve efficiency.

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring system substituted with a chlorophenyl group and an acetic acid moiety. This unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Activities

Numerous studies have highlighted the pharmacological potential of pyrazole derivatives, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 1H-Pyrazole-4-acetic acid have shown efficacy against various pathogens in vitro .
  • Anti-inflammatory Properties : Pyrazole compounds are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : Several studies have reported the anticancer potential of pyrazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanisms often involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a derivative of 1H-Pyrazole-4-acetic acid was tested against several human cancer cell lines. The compound showed significant cytotoxicity, leading to a decrease in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-acetic acid derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

    1-(4-Chlorophenyl)-pyrazole derivatives: Compounds with the 4-chlorophenyl group attached to different positions on the pyrazole ring.

    Pyrrole-containing compounds: Molecules that include the pyrrole moiety in their structure.

Uniqueness

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- (CAS Number: 116834-18-5) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H12ClN3O2, with a molecular weight of approximately 312.76 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group and a pyrrole moiety, which is significant for its biological activity.

Pharmacological Activities

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, modifications to the pyrazole nucleus have resulted in compounds that demonstrate up to 85% inhibitory activity against TNF-α at specific concentrations .
  • Antimicrobial Activity : Compounds similar to 1H-Pyrazole-4-acetic acid have been tested against various bacterial strains, including E. coli and S. aureus. One study reported promising results with certain derivatives showing significant antibacterial effects, suggesting that the presence of specific functional groups enhances antimicrobial potency .
  • Anticancer Properties : The pyrazole scaffold has been linked to anticancer activity through various mechanisms, including apoptosis induction in cancer cell lines. For example, compounds derived from pyrazole have been evaluated against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity .

The biological activities of 1H-Pyrazole-4-acetic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives often act by inhibiting key enzymes involved in inflammatory pathways or cancer cell proliferation. For example, certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Interaction with Cellular Receptors : Some studies suggest that these compounds may interact with specific cellular receptors, modulating signaling pathways related to inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialSignificant activity against E. coli
AnticancerInduction of apoptosis in cancer cells
AntitubercularEffective against Mycobacterium tuberculosis

Case Study: Anti-inflammatory Activity

A study evaluated various pyrazole derivatives for their anti-inflammatory properties by measuring their effect on TNF-α production. Compounds were tested at different concentrations, revealing that some derivatives exhibited higher efficacy compared to standard anti-inflammatory drugs like dexamethasone .

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, a series of pyrazole derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications to the amide linkage significantly enhanced antibacterial activity, particularly when specific substituents were included .

Properties

CAS No.

116834-18-5

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C15H12ClN3O2/c16-12-3-5-13(6-4-12)19-15(18-7-1-2-8-18)11(10-17-19)9-14(20)21/h1-8,10H,9H2,(H,20,21)

InChI Key

YZWFZNNUMUVXPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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